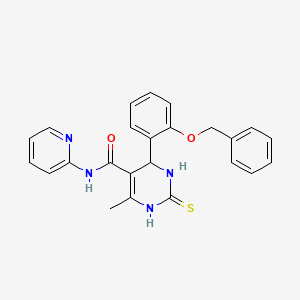
4-(2-(benzyloxy)phenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(benzyloxy)phenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structural profile, making it an intriguing subject of study in various scientific fields. Its molecular framework combines aromatic systems, a pyrimidine ring, and a thioxo group, each of which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step procedures that start with commercially available materials. Common starting materials include substituted benzaldehydes, pyridine derivatives, and thiourea. Key steps typically involve:
Condensation reactions to form intermediate compounds.
Cyclization to construct the pyrimidine ring.
Subsequent functionalization to attach the benzyloxy and pyridinyl groups.
Industrial Production Methods: Industrial-scale synthesis would require optimizing reaction conditions for yield and purity. This often means employing catalysts, varying solvent systems, and controlling temperature and pH. Techniques such as continuous flow chemistry might be utilized for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which might target the benzylic position or the thioxo group.
Reduction: Reduction typically affects the pyrimidine ring or the nitrogens within its structure.
Substitution: The aromatic rings are prone to electrophilic and nucleophilic substitution reactions due to their activated state.
Common Reagents and Conditions:
Oxidizing agents: like KMnO4, CrO3.
Reducing agents: such as NaBH4, LiAlH4.
Substitution conditions: often involve reagents like halogens or nucleophiles.
Major Products:
Oxidation: can yield sulfoxide or sulfone derivatives.
Reduction: might generate dihydro derivatives.
Substitution: leads to a variety of substituted aromatic products.
Scientific Research Applications
The applications of this compound are diverse:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as an enzyme inhibitor due to its pyrimidine ring.
Medicine: Investigated for antimicrobial and anti-cancer properties.
Industry: Utilized in material sciences for creating novel organic materials.
Mechanism of Action
The mechanism involves interaction with specific molecular targets:
Enzymes: Binding to active sites, altering enzyme activity.
Pathways: Modulating signaling pathways critical in disease progression. Its effects are exerted through non-covalent interactions, including hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Compared to other pyrimidine derivatives, 4-(2-(benzyloxy)phenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its specific functional groups which enhance its reactivity and interaction capabilities. Similar compounds include:
6-methyl-2-thiouracil: Similar in having a methyl and a thiol group but lacks the extended aromatic systems.
N-(pyridin-2-yl)-6-methyl-4-phenyl-2-thioxopyrimidine: Shares the pyridine and thioxo functionalities but varies in other substituents.
There's so much to explore with such a versatile compound
Properties
IUPAC Name |
6-methyl-4-(2-phenylmethoxyphenyl)-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-16-21(23(29)27-20-13-7-8-14-25-20)22(28-24(31)26-16)18-11-5-6-12-19(18)30-15-17-9-3-2-4-10-17/h2-14,22H,15H2,1H3,(H,25,27,29)(H2,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLSBSAPWHQOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














